

Propanimidamide: A Technical Guide to its Predicted Solubility and Stability

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Compound of Interest

Compound Name: *Propanimidamide*

Cat. No.: *B3024157*

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Disclaimer: **Propanimidamide** is a simple aliphatic amidine for which specific experimental data on solubility and stability are not readily available in published literature. This guide, therefore, provides a predictive overview based on the known physicochemical properties of the amidine functional group and closely related small molecules. The experimental protocols described are general standard procedures applicable to the characterization of such a compound.

Introduction

Propanimidamide, with the chemical structure $\text{CH}_3\text{CH}_2\text{C}(=\text{NH})\text{NH}_2$, is the imidic acid derivative of propanamide. As a member of the amidine family of organic compounds, its chemical behavior is dictated by the $\text{RC}(=\text{NR})\text{NR}_2$ functional group. Amidines are recognized for their strong basicity, significantly higher than that of corresponding amides, due to the resonance stabilization of the protonated amidinium cation.^{[1][2]} This inherent basicity is a critical determinant of its solubility and stability, particularly in aqueous and protic environments.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the predicted solubility and stability characteristics of **propanimidamide**. It outlines standard experimental methodologies for the empirical determination of these properties and discusses potential degradation pathways.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of **propanimidamide** is presented below. These are estimated based on the structure and general properties of small alkylamidines.

Property	Predicted Value / Characteristic	Rationale / Comment
Molecular Formula	C ₃ H ₈ N ₂	-
Molecular Weight	72.11 g/mol	-
Appearance	Predicted to be a colorless to pale yellow solid or liquid.	Simple amides are often solids.[3]
pKa (of conjugate acid)	Estimated ~10-12	Amidines are among the strongest organic bases due to resonance stabilization of the amidinium ion.[1][2]
LogP	Estimated < 1	The polar amidine group is expected to confer hydrophilicity.
Water Solubility	Predicted to be high	The ability to act as a hydrogen bond donor and acceptor, and its basicity leading to protonation in neutral or acidic water, suggests good aqueous solubility.[3][4]
Organic Solvent Solubility	Predicted to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility is expected in non-polar solvents (e.g., hexane).	"Like dissolves like" principle suggests solubility in polar solvents.[5][6]

Predicted Solubility Profile

The solubility of **propanimidamide** is anticipated to be highly dependent on the pH of the medium due to its basic nature.

Solvent System	Predicted Solubility	Rationale
Water (pH 7)	High	Expected to be protonated to a significant extent, forming the highly soluble amidinium ion. [2]
Aqueous Acid (e.g., 0.1 M HCl)	Very High	Complete protonation to the amidinium salt will maximize aqueous solubility.
Aqueous Base (e.g., 0.1 M NaOH)	Moderate to Low	In its free base form, solubility will be lower and more dependent on hydrogen bonding with water.
Polar Protic Solvents (e.g., Ethanol, Methanol)	High	Capable of hydrogen bonding with the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF)	Moderate to High	Solvation through dipole-dipole interactions.
Non-polar Solvents (e.g., Hexane, Toluene)	Very Low	As a polar molecule, it is unlikely to be soluble in non-polar environments. [5]

Stability Profile and Predicted Degradation Pathways

The stability of **propanimidamide** is a critical consideration for its handling, storage, and application. The amidine functional group is susceptible to several modes of degradation.

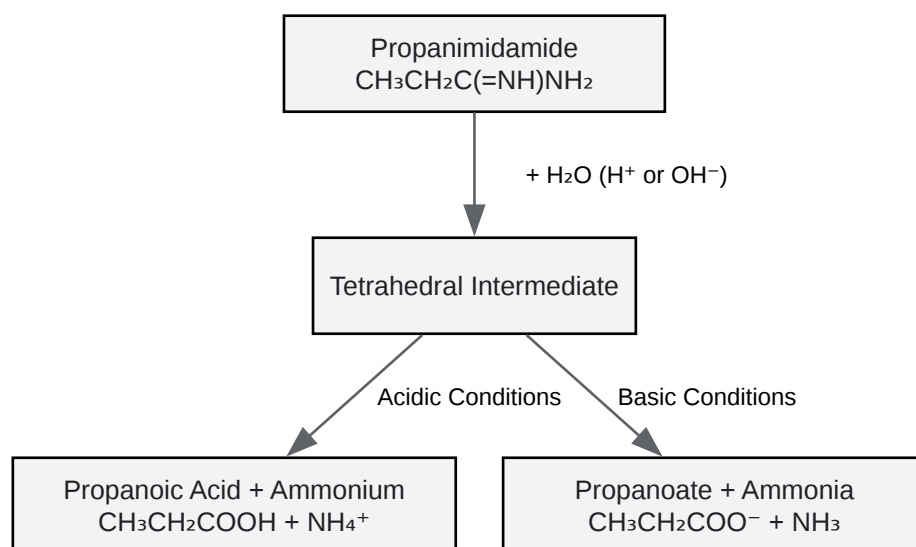
Predicted Stability Summary

Condition	Predicted Stability	Likely Degradation Products
Acidic Hydrolysis	Susceptible	Propanoic acid and ammonia. [7][8]
Basic Hydrolysis	Susceptible	Propanoate and ammonia.[7] [8]
Oxidation	Susceptible	Potential for various oxidation products, including amides or cleavage products.[9][10][11]
Photolysis	Potentially Susceptible	Degradation may occur upon exposure to UV or simulated sunlight, especially in the presence of photosensitizers. [12][13][14]
Thermal Stress	Moderate to High	Expected to be relatively stable in solid form at ambient temperatures, but degradation may occur at elevated temperatures.

Predicted Degradation Pathways

Hydrolysis is anticipated to be a primary degradation pathway for **propanimidamide** in aqueous solutions. The reaction proceeds via nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the amidine group, leading to the formation of propanoic acid (or its carboxylate salt) and ammonia.[7][8][15] This process can be catalyzed by both acid and base.

Predicted Hydrolytic Degradation of **Propanimidamide**



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Caption: Predicted hydrolytic degradation pathway of **propanimidamide**.

The amidine functional group can be susceptible to oxidation.[16] While specific pathways for **propanimidamide** are not documented, potential reactions could involve oxidation at the carbon-nitrogen double bond or at the adjacent methylene group, particularly in the presence of strong oxidizing agents or metal catalysts.[9][11]

Many nitrogen-containing organic compounds are susceptible to photodegradation.[13][17] The degradation of **propanimidamide** under photolytic stress may be influenced by the presence of photosensitizing agents in a formulation or environment.

Experimental Protocols

The following sections detail standard experimental methodologies that can be employed to empirically determine the solubility and stability of **propanimidamide**.

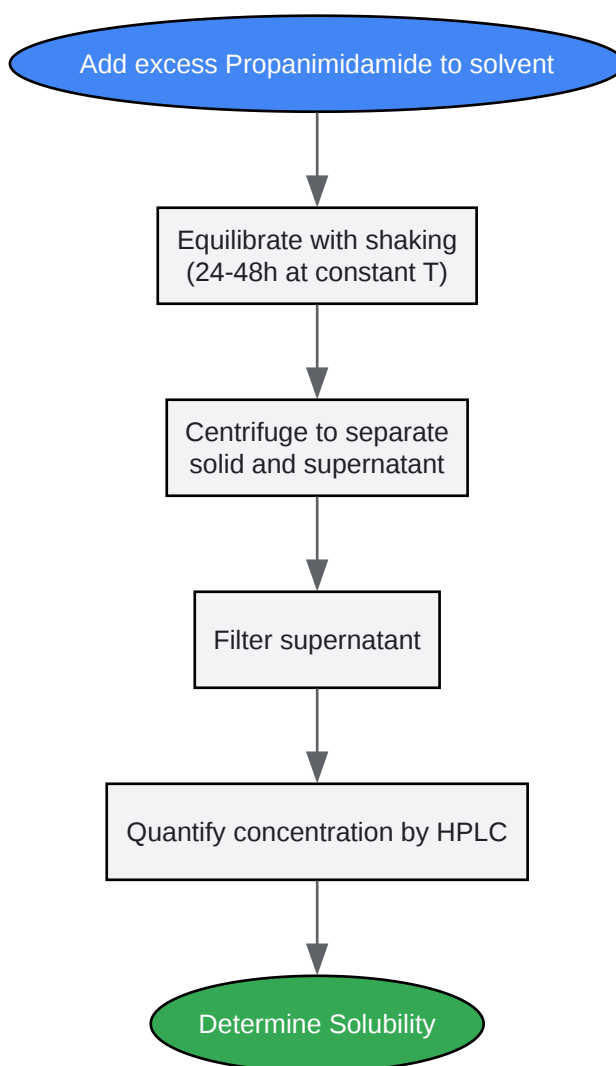
Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

- Preparation: Add an excess amount of **propanimidamide** to a series of vials containing different solvents of interest (e.g., water, buffered solutions at various pH levels, ethanol, DMSO).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
- Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved **propanimidamide** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[18] A calibration curve prepared with known concentrations of **propanimidamide** should be used for accurate quantification.

Workflow for Thermodynamic Solubility Determination



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Caption: Shake-flask method workflow for solubility determination.

Stability Testing (Forced Degradation Studies)

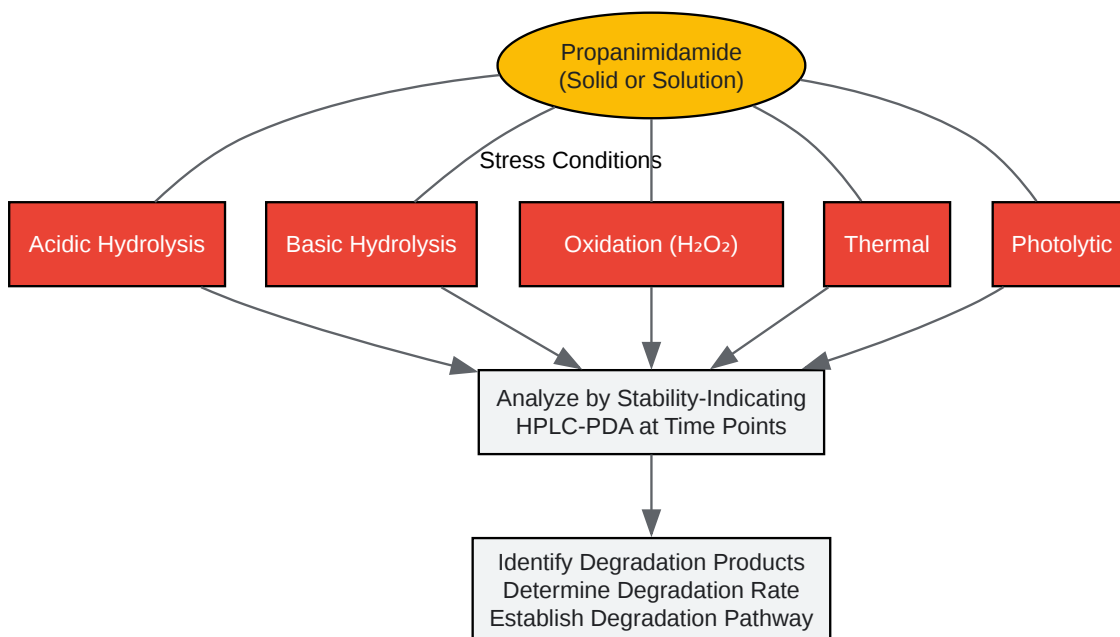
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.^{[19][20][21][22][23][24]}

Protocol:

- Sample Preparation: Prepare solutions of **propanimidamide** (e.g., at 1 mg/mL) in various stress media.^[20]

- Acidic Hydrolysis: 0.1 M HCl
- Basic Hydrolysis: 0.1 M NaOH
- Oxidative Stress: 3% H₂O₂
- Control: Water or the same solvent used for the stress conditions.
- Stress Conditions:
 - Hydrolytic and Oxidative: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.[\[20\]](#)[\[22\]](#)
 - Thermal Stress (Solid State): Store solid **propanimidamide** at an elevated temperature (e.g., 60°C) with and without humidity control.
 - Photostability: Expose a solution and solid sample to light conditions as specified in ICH guideline Q1B, while protecting a control sample from light.
- Sample Analysis: At each time point, neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method to determine the assay of **propanimidamide** and to detect and quantify any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Forced Degradation Study Workflow



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Caption: General workflow for a forced degradation study.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.^{[25][26][27]}

- Technique: Reversed-phase HPLC with UV detection.
- Column: A C18 or a polar-embedded column would be a suitable starting point.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be compatible with the analyte's stability) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to separate the polar **propanimidamide** from its potentially less polar degradation products.
- Detection: A photodiode array (PDA) detector is recommended to monitor peak purity and to help in the identification of degradation products by comparing their UV spectra.

- Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion

While experimental data for **propanimidamide** is scarce, a comprehensive understanding of the chemistry of the amidine functional group allows for a reasoned prediction of its solubility and stability characteristics. **Propanimidamide** is expected to be a basic, water-soluble compound with susceptibility to hydrolysis, particularly under acidic and basic conditions. Its stability towards oxidation and light should be empirically determined. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for the thorough characterization of **propanimidamide**, which is essential for its potential development and application in research and industry.


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